2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid
Overview
Description
2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid is a chemical compound with the CAS Number: 912850-80-7 . Its IUPAC name is 4-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a trifluoromethoxy group attached to a phenyl ring .Scientific Research Applications
Nonlinear Optical Properties and Synthesis
Pyrimidine derivatives, including those related to 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic acid, have been extensively studied for their nonlinear optical (NLO) properties due to their promising applications in the fields of medicine and nonlinear optics. A study conducted by Hussain et al. (2020) focused on the NLO properties of thiopyrimidine derivatives, highlighting the significance of pyrimidine rings in developing materials for optoelectronic applications. Their research demonstrated that these compounds exhibit considerable NLO characteristics, underscoring their potential in high-tech applications (Hussain et al., 2020).
Synthetic Approaches
The trifluoromethoxy group's introduction into pyrimidine and related heterocycles has been a subject of interest due to the unique properties it imparts to these compounds, such as increased lipophilicity and metabolic stability. Feng et al. (2016) reported a scalable and operationally simple method for the regioselective trifluoromethoxylation of pyridines and pyrimidines under mild conditions. This methodology opens up new avenues for the development of trifluoromethoxylated compounds as valuable building blocks in drug discovery and material science (Feng et al., 2016).
Antimicrobial Activity
Compounds incorporating the pyrimidine moiety have also been evaluated for their antimicrobial properties. A study by Ajani et al. (2019) on pyrazole-based pyrimidine scaffolds revealed their potential in the development of new therapeutic agents for combating various microbial infections. These findings suggest that modifications on the pyrimidine core, such as the introduction of a trifluoromethoxy group, could lead to compounds with enhanced biological activity (Ajani et al., 2019).
Molecular Docking and Crystallography
The structural and electronic properties of pyrimidine derivatives have been thoroughly investigated using techniques such as X-ray crystallography and molecular docking. Gandhi et al. (2016) conducted a study on a pyrimidine derivative, analyzing its interactions and stability in the crystalline state through Hirshfeld surface analysis. Their research provides insights into the intermolecular interactions that stabilize the crystal structure of pyrimidine compounds, which could be useful for designing molecules with desired physical and chemical properties (Gandhi et al., 2016).
Safety and Hazards
Future Directions
While specific future directions for 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid are not mentioned in the available resources, it is worth noting that the development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that there may be potential for further exploration and development of compounds like this compound in the field of drug discovery.
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)20-8-3-1-7(2-4-8)10-16-6-5-9(17-10)11(18)19/h1-6H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKFPADFTYNZFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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